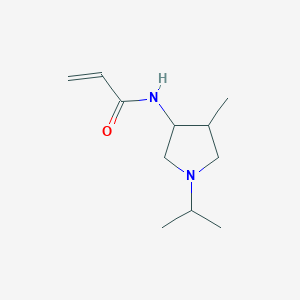
N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide” is a chemical compound that is likely to have a structure based on the isoxazole ring, which is a basic structural scaffold in many pharmacologically active drugs . Isoxazole derivatives have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, related to N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, has been developed. This method provides a new formula for anthranilic acid derivatives and oxalamides, highlighting its importance in organic synthesis (Mamedov et al., 2016).
Pharmacological Research
- Investigations into the role of Orexin-1 Receptor (OX1R) mechanisms in compulsive food consumption in rats have used related compounds to this compound. These studies contribute to understanding the pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Biochemical Applications
- Research into the electrochemically induced transformation of isoxazole derivatives, closely related to this compound, has been conducted. This study contributes to the development of new compounds for biomedical applications, particularly for the regulation of inflammatory diseases (Ryzhkova et al., 2020).
Biological Evaluation
- The design, synthesis, and biological evaluation of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides, related to the chemical structure , has been explored. This research aids in understanding the inhibitory potential of these compounds against human carbonic anhydrase isoenzymes (Mishra et al., 2016).
Material Science and Engineering
- Solid-phase synthesis research involving isoxazole, similar to this compound, has been carried out. These studies contribute to the field of material science by expanding the variety of compounds available for various applications (Quan & Kurth, 2004).
Zukünftige Richtungen
The future directions for research on “N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . The design and development of new drugs with potential antimicrobial activity are needed, and modification of the structure of existing drug molecules could be a promising approach .
Eigenschaften
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-16-5-2-9(3-6-16)8-13-11(17)12(18)14-10-4-7-19-15-10/h4,7,9H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWJMQXLFSOMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B3014957.png)
![7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B3014960.png)

![ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3014962.png)


![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3014970.png)
